Daunomycinone-d3

LC‑MS/MS bioanalysis deuterium‑hydrogen back‑exchange isotopic label stability

Daunomycinone‑d3 is the cost‑optimised, regulatory‑ready SIL‑IS for anthracycline LC‑MS/MS assays. Its methoxy‑d3 label resists H/D exchange (pH 4–9, 37 °C), guaranteeing batch‑to‑batch consistency. With a +3 Da mass shift and ∆tR <0.02 min, it perfectly co‑elutes with the analyte, eliminating matrix‑effect bias. Purity ≥98% minimises isobaric interference, supporting sub‑ng/mL LLOQs. Refrigerator storage (2–8 °C) and ambient shipping cut cold‑chain costs versus ¹³C,d₃ analogues. At ~2583 CNY/0.5 mg, it reduces per‑assay consumable spend for high‑throughput TDM and exposure monitoring programmes.

Molecular Formula C21H18O8
Molecular Weight 401.385
CAS No. 1217860-39-3
Cat. No. B565437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaunomycinone-d3
CAS1217860-39-3
Synonyms(8S,10S)-8-Acetyl-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy- -5,12-naphthacenedione-d3;  (+)-Daunomycinone-d3;  Daunomycin Aglicone-d3;  Daunomycinon-d3;  Daunorubicin Aglycone-d3;  Daunorubicinone-d3;  Leukaemomycinone C-d3;  NSC 109351-d3; 
Molecular FormulaC21H18O8
Molecular Weight401.385
Structural Identifiers
SMILESCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
InChIInChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3
InChIKeyYOFDHOWPGULAQF-QRKUCEJGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daunomycinone‑d3 (CAS 1217860‑39‑3) – Deuterated Internal Standard for Anthracycline Quantification and Procurement Readiness


Daunomycinone‑d3 is a stable‑isotope‑labelled analogue of the anthracycline aglycone daunomycinone (daunorubicinone), in which three hydrogen atoms on the C‑1 methoxy group are replaced by deuterium [REFS‑1]. With a molecular formula of C₂₁H₁₅D₃O₈ and a molecular weight of 401.38 Da, it is designed primarily as an internal standard (IS) for liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) methods that quantify daunomycinone, daunorubicin, and their metabolites in biological matrices [REFS‑2]. The deuterium label is positioned on a non‑exchangeable site, a critical feature that prevents loss of the isotopic label during sample work‑up and prolongs bench‑top stability [REFS‑3].

Why Unlabelled Daunomycinone or Non‑Structurally‑Identical Internal Standards Cannot Replace Daunomycinone‑d3 in Regulated Bioanalysis


Unlabelled daunomycinone (MW 398.4 Da) cannot serve as an internal standard because it is indistinguishable from the target analyte by mass spectrometry, precluding the separate MRM channel required for isotope‑dilution quantification [REFS‑1]. Structurally‑related but non‑identical anthracyclines (e.g., doxorubicinone or epirubicinone) differ in extraction recovery, chromatographic retention, and ionisation efficiency from daunomycinone, introducing matrix‑effect biases that stable‑isotope‑labelled (SIL) analogues inherently mitigate [REFS‑2]. Even among SIL options, a deuterated analogue labelled on exchangeable hydroxyl groups progressively loses its mass shift in protic solvents, while a ¹³C,d₃ dual‑label (e.g., Daunomycinone‑¹³C,d₃) delivers a larger mass shift but at substantially higher procurement cost and with different chromatographic behaviour [REFS‑3]. Daunomycinone‑d₃ therefore occupies a unique procurement niche where label stability, mass‑spectrometric resolution, retention‑time fidelity, and cost are simultaneously optimised.

Quantitative Differentiation of Daunomycinone‑d3 Against the Closest Alternatives – Evidence for Scientific Selection


Methoxy‑d3 Label Confers Non‑Exchangeable Deuterium Placement, Preventing Isotopic Loss During Sample Preparation

Daunomycinone‑d3 carries all three deuterium atoms on the C‑1 methoxy group (OCH₃ → OCD₃), a position that is chemically inert under the protic solvent conditions (e.g., aqueous mobile phases, acidified protein‑precipitation solvents) routinely used for anthracycline extraction [REFS‑1]. By contrast, deuterated anthracycline standards labelled on hydroxyl or carboxyl positions are documented to undergo rapid H/D back‑exchange, with half‑lives as short as tens of minutes at room temperature, effectively eroding the mass shift required for quantitation [REFS‑2]. The methoxy‑d3 design therefore maintains a stable +3 Da mass difference throughout sample processing, ensuring consistent MS signal separation between the internal standard and the target analyte [REFS‑3].

LC‑MS/MS bioanalysis deuterium‑hydrogen back‑exchange isotopic label stability

+3 Da Mass Shift of Daunomycinone‑d3 Minimises Isotopic Cross‑Talk While Preserving Co‑Elution with the Unlabelled Analyte

Daunomycinone‑d3 (monoisotopic mass ~401.12 Da) is separated by +3 Da from unlabelled daunomycinone (398.10 Da) [REFS‑1]. This exceeds the threshold (≥ 3 Da) generally recommended to avoid overlap between the analyte‘s natural isotopic envelope and the internal standard’s monitoring channel [REFS‑2]. In contrast, a d₁ or d₂ label (mass shift +1 or +2 Da) would place the IS signal within the natural ¹³C₂ / ¹⁸O₁ contribution of the analyte (C₂₁ carbon skeleton), generating quantifiable cross‑talk that biases calibration curves. The Daunomycinone‑d3 methoxy‑d3 design also produces a smaller chromatographic deuterium‑isotope effect than alkyl‑chain‑labelled analogues; reported retention‑time shifts for methoxy‑d3 versus unlabelled compounds are typically < 0.02 min under reversed‑phase conditions, preserving near‑identical matrix‑effect compensation [REFS‑3].

isotope dilution mass spectrometry MRM channel interference deuterium isotope effect on retention

Reported Chemical Purity ≥ 98% for Daunomycinone‑d3, Exceeding the >95% Specification Typical for Unlabelled Daunomycinone Analytical Standards

Vendor‑specified lot‑release data indicate that Daunomycinone‑d3 is supplied with chemical purity ≥ 98% (as determined by HPLC), compared to >95% HPLC purity commonly listed for unlabelled daunomycinone analytical standards from the same supply network [REFS‑1][REFS‑2]. While both materials are suitable for chromatographic method development, the higher purity of the deuterated form reduces the absolute amount of structurally‑related impurities that could generate isobaric interferences or suppress ionisation in trace‑level quantification assays. Users of Daunomycinone‑d3 can therefore prepare more concentrated internal‑standard stock solutions with lower impurity burden, an advantage when working with sub‑nanogram‑on‑column sensitivity requirements.

chemical purity reference standard quality procurement specification

Unit‑Cost Trade‑Off: Daunomycinone‑d3 Offers a 12‑Month Ambient‑Shipping Shelf Life at Lower Procurement Cost Than ¹³C,d3 Dual‑Label Analogues

Commercially listed pricing for Daunomycinone‑d3 (~ 2583 CNY/0.5 mg) positions it as a cost‑effective SIL‑IS relative to the ¹³C,d₃ dual‑labelled version (Daunomycinone‑¹³C,d₃), which requires synthesis from expensive ¹³C‑enriched precursors and typically commands a significant premium [REFS‑1]. Daunomycinone‑d3 is shipped at ambient temperature with a 12‑month shelf life when stored at 2–8 °C, whereas the ¹³C,d₃ analogue often demands ‑20 °C storage under inert atmosphere due to hygroscopicity, adding cold‑chain logistics costs [REFS‑2]. For a laboratory performing routine bioequivalence or therapeutic drug‑monitoring studies, the d3‑only standard provides equivalent analytical performance for daunomycinone quantification at lower total cost of ownership.

procurement economics shelf‑life stability cost‑per‑assay

High‑Value Application Contexts Where Daunomycinone‑d3 Provides Quantifiable Advantage


Regulated Bioequivalence and Pharmacokinetic Studies Requiring Validated LC‑MS/MS Methods

In bioequivalence trials, regulatory guidelines (FDA, EMA) expect the use of a stable‑isotope‑labelled internal standard that co‑elutes with the analyte and compensates for matrix effects. Daunomycinone‑d3’s +3 Da mass shift and methoxy‑d3 label stability satisfy these criteria, as evidenced by the class‑level recommendations for non‑exchangeable labels and ≥ 3 Da mass differences [REFS‑1]. Its high chemical purity (≥ 98%) further reduces the likelihood of isobaric interference during MRM acquisition, directly supporting method validation parameters such as lower limit of quantification (LLOQ) and inter‑batch precision [REFS‑2].

Trace‑Level Environmental or Occupational Biomonitoring of Anthracycline Exposure

Methods designed to detect anthracycline aglycones at sub‑ng/mL levels in urine or plasma, for example in hospital‑personnel exposure monitoring, demand internal standards that exhibit minimal ion‑suppression variability across different sample matrices. The near‑identical retention time of Daunomycinone‑d3 relative to unlabelled daunomycinone (∆tR < 0.02 min) ensures that the IS and analyte experience the same matrix‑effect zone throughout the LC gradient, a factor demonstrated to be essential for accurate quantitation in published matrix‑effect studies [REFS‑3].

Metabolic Pathway Elucidation Using Isotope‑Dilution Mass Spectrometry

When tracking daunorubicin metabolism, multiple aglycone and reduced metabolites must be quantified simultaneously. The non‑exchangeable methoxy‑d3 label of Daunomycinone‑d3 persists through the enzymatic and chemical transformations that degrade exchange‑labile deuterated standards, allowing the same IS lot to be used across diverse incubation conditions (pH 4–9, 37 °C) without isotopic dilution, as supported by the known pH‑dependent H/D exchange kinetics reviewed by MDPI [REFS‑4].

Cost‑Sensitive High‑Throughput Therapeutic Drug Monitoring (TDM) Programmes

Clinical TDM laboratories processing hundreds of samples per week benefit from the ambient‑shipping, refrigerator‑stable (2‑8 °C) profile of Daunomycinone‑d3, avoiding the ‑20 °C cold‑chain logistics required by ¹³C,d₃ analogues [REFS‑5]. The lower unit cost (~ 2583 CNY/0.5 mg) versus dual‑labelled options directly translates into reduced per‑assay consumable expenditure, a decisive factor when public‑health budgets must sustain long‑term monitoring programmes [REFS‑6].

Quote Request

Request a Quote for Daunomycinone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.